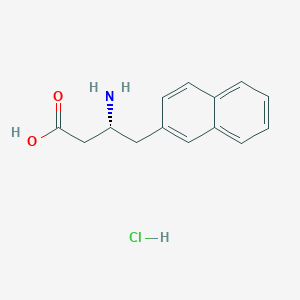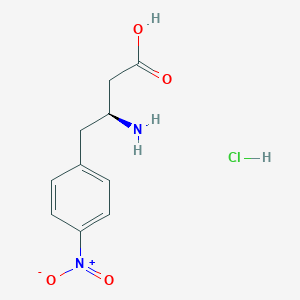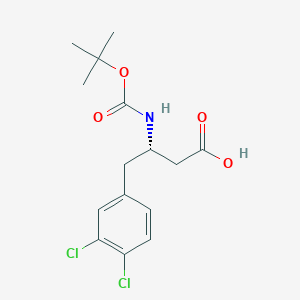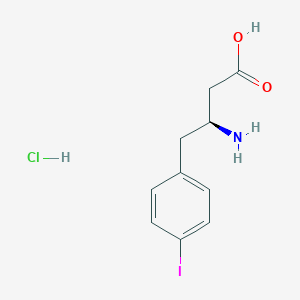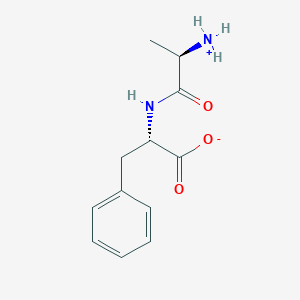
H-D-Ala-phe-OH
Vue d'ensemble
Description
“H-D-Ala-Phe-OH” is a peptide compound . It contains a total of 33 atoms; 16 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of dipeptides like “this compound” often involves repeated amidation and deprotection steps . A study demonstrated the synthesis of a similar dipeptide, Fmoc-Ala-Phe-OH, using an automated continuous-flow liquid-phase peptide synthesizer . The method of mixed anhydrides was applied, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2O3 . The IR-spectrum of H-Phe-Ala-OH is characterized with an intensive band of ν NH at 3250 cm-1 . The obtained low-frequency shifting is a result of the participation of NH amide group in intermolecular interactions .Chemical Reactions Analysis
The synthesis of “this compound” involves amidation reactions . The synthesis of Fmoc-Ala-Phe-OH from Fmoc-Ala-OH and H-Phe-OH was employed as a model reaction .Physical And Chemical Properties Analysis
“this compound” is a solid, white to off-white in color . It is slightly soluble in DMSO and Methanol . The storage temperature is -15°C .Applications De Recherche Scientifique
Nanomédecine et administration de médicaments
Le motif Phe-Phe, qui comprend des composés comme le H-D-Ala-phe-OH, est connu pour sa capacité à conduire l'auto-assemblage de petits peptides en nanostructures et hydrogels . Ces nanostructures ont été largement étudiées pour leur potentiel en nanomédecine, en particulier dans les systèmes d'administration de médicaments. Les peptides auto-assemblés peuvent encapsuler les médicaments, les protégeant de la dégradation et permettant une administration ciblée à des tissus ou des cellules spécifiques. Cela peut améliorer considérablement l'efficacité des traitements et réduire les effets secondaires.
Biomatériaux
Les peptides avec le motif Phe-Phe sont également explorés comme blocs de construction pour les biomatériaux . Leur capacité à former des structures stables à l'échelle nanométrique les rend appropriés pour créer des échafaudages qui peuvent soutenir la croissance cellulaire et la régénération tissulaire. Ces biomatériaux peuvent être utilisés dans diverses applications médicales, notamment la cicatrisation des plaies, la régénération osseuse et comme matrices pour l'ingénierie tissulaire.
Inhibition de la plasmine
La recherche a montré que les peptides contenant la séquence H-D-Ala-phe peuvent agir comme des inhibiteurs de la plasmine . La plasmine est une enzyme impliquée dans la fibrinolyse, le processus qui décompose les caillots sanguins. En inhibant la plasmine, ces peptides peuvent aider à contrôler les saignements et sont utiles dans les cas où une fibrinolyse excessive est un problème, comme certains troubles de la coagulation ou pendant les interventions chirurgicales.
Activité antifibrinolytique
En plus d'inhiber directement la plasmine, des peptides comme le this compound ont été évalués pour leur activité antifibrinolytique . Cela fait référence à leur capacité à prévenir la dégradation de la fibrine, une protéine qui joue un rôle crucial dans la coagulation du sang. Ces peptides pourraient être bénéfiques dans le traitement des maladies où il existe un risque de dissolution indésirable des caillots, ce qui peut entraîner des saignements graves.
Inhibition sélective des sérine protéases
Le peptide H-D-Ala-phe a été identifié comme un inhibiteur sélectif des sérine protéases . Les sérine protéases sont une classe d'enzymes qui jouent des rôles dans la digestion, la réponse immunitaire et la coagulation du sang. En inhibant sélectivement ces enzymes, les chercheurs peuvent étudier leurs voies biologiques et potentiellement développer de nouveaux traitements pour les affections liées à ces processus.
Synthèse et caractérisation des peptides
La synthèse et la caractérisation de peptides comme le this compound sont des applications fondamentales en recherche scientifique . Comprendre les propriétés de ces peptides, y compris leur stabilité, leur solubilité et leur réactivité, est essentiel pour leur utilisation dans les applications susmentionnées. Les chercheurs utilisent diverses méthodes, telles que la synthèse de peptides en phase solide, pour créer et étudier ces composés.
Mécanisme D'action
Target of Action
The primary target of the compound H-D-Ala-Phe-OH is plasmin , a serine protease . Plasmin plays a crucial role in many physiological processes such as wound healing, tissue repair, and migration, in addition to its main role in fibrin cleavage .
Mode of Action
This compound interacts with plasmin and inhibits its activity . It is a selective inhibitor of plasmin compared to other examined serine proteases . The compound inhibits the amidolytic activity of plasmin, with the antifibrinolytic activity weaker than EACA .
Biochemical Pathways
The compound affects the biochemical pathway involving plasmin. Plasmin is distributed in the form of a zymogen called plasminogen . Activation of plasminogen to plasmin is a result of a single cleavage of the scissile bond between Arg561 and Val562 in plasminogen . The inhibition of plasmin by this compound affects this pathway, thereby influencing the physiological processes that plasmin is involved in .
Result of Action
The result of the action of this compound is the inhibition of plasmin’s activity . This leads to a decrease in the physiological processes that plasmin is involved in, such as wound healing, tissue repair, and migration .
Safety and Hazards
While specific safety and hazards data for “H-D-Ala-Phe-OH” is not available, general precautions for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Peptides like “H-D-Ala-Phe-OH” have tremendous potential for medical and pharmaceutical applications . They are potential drug candidates for pharmaceutical and biotech industries . The development of new methods for peptide synthesis, such as the automated continuous-flow liquid-phase peptide synthesizer, will contribute to enhancing efficiency in peptide production .
Analyse Biochimique
Cellular Effects
Peptides similar to H-D-Ala-phe-OH have been shown to have inhibitory activity against plasmin, an important enzyme involved in fibrinolysis . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that peptides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that peptides can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of peptides can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that peptides can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that peptides can interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Peptides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
| Record name | Alanylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-3-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-L-alanyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





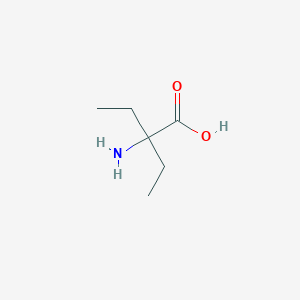
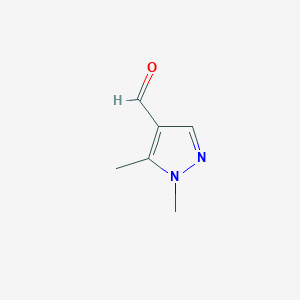
![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
